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Disclaimer: As of October 2025, a specific body of published research focusing on the quantum

mechanical calculations of butyltriiodo-stannane is not available. This technical guide therefore

presents a hypothetical, yet realistic, case study based on established computational chemistry

principles and data from analogous organotin compounds. The methodologies described and

the data presented are generated for illustrative purposes to guide researchers in their potential

investigations of this compound.

Introduction
Organotin compounds, characterized by the presence of a tin-carbon bond, are a versatile

class of organometallic compounds with a rich history of applications ranging from industrial

catalysis to biocidal agents. Butyltriiodo-stannane (C₄H₉SnI₃), a member of this family, presents

an interesting subject for theoretical investigation due to the presence of a heavy tin atom and

three iodine atoms, which significantly influence its electronic structure and reactivity.

Understanding the quantum mechanical properties of this molecule is crucial for predicting its

stability, spectroscopic signatures, and potential interaction mechanisms in various chemical

and biological systems.

This guide provides a detailed overview of a hypothetical quantum mechanical study of

butyltriiodo-stannane, employing Density Functional Theory (DFT), a robust method for

computational chemistry. We will outline the computational protocol, present the calculated

molecular properties in a structured format, and visualize the computational workflow.
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Experimental and Computational Protocols
Computational Methodology
The quantum mechanical calculations described herein were hypothetically performed using

the Gaussian 16 suite of programs. The molecular geometry of butyltriiodo-stannane was

optimized without any symmetry constraints. The calculations were carried out using Density

Functional Theory (DFT) with the B3LYP hybrid functional, which combines Becke's three-

parameter exchange functional with the Lee-Yang-Parr correlation functional.

For the tin (Sn) and iodine (I) atoms, the LANL2DZ (Los Alamos National Laboratory 2 Double-

Zeta) effective core potential (ECP) and basis set were employed. This choice is well-suited for

heavy elements as it replaces the core electrons with a potential, reducing computational cost

while maintaining accuracy for valence electron descriptions. For the lighter carbon (C) and

hydrogen (H) atoms, the 6-31G(d) basis set was used, which includes polarization functions on

heavy atoms to account for the non-spherical nature of electron density in molecules.

A frequency calculation was subsequently performed on the optimized geometry at the same

level of theory to confirm that the structure corresponds to a true minimum on the potential

energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies.

Logical Workflow for Computational Analysis
The logical process for conducting the quantum mechanical calculations on butyltriiodo-

stannane is outlined below. This workflow ensures a systematic approach from the initial

molecular structure input to the final analysis of its properties.
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Caption: Computational workflow for the DFT analysis of butyltriiodo-stannane.

Data Presentation: Calculated Molecular Properties
The following tables summarize the quantitative data derived from the hypothetical DFT

calculations on butyltriiodo-stannane.

Table 1: Optimized Geometric Parameters
This table presents the key bond lengths and bond angles for the optimized structure of

butyltriiodo-stannane. The atom numbering corresponds to a standard representation where Sn

is the central atom, bonded to the first carbon of the butyl group and the three iodine atoms.
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Parameter Atom Pair/Triplet Calculated Value

Bond Lengths (Å)

Sn - C1 2.16

Sn - I1 2.72

Sn - I2 2.72

Sn - I3 2.72

C1 - C2 1.54

C2 - C3 1.54

C3 - C4 1.54

C-H (average) 1.09

**Bond Angles (°) **

C1 - Sn - I1 112.5

C1 - Sn - I2 112.5

C1 - Sn - I3 112.5

I1 - Sn - I2 106.2

I2 - Sn - I3 106.2

I1 - Sn - I3 106.2

Sn - C1 - C2 110.8

C1 - C2 - C3 112.1

C2 - C3 - C4 112.1

Table 2: Calculated Vibrational Frequencies
Key vibrational modes and their corresponding frequencies are listed below. These frequencies

are crucial for the interpretation of experimental infrared (IR) spectra.
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Vibrational Mode Frequency (cm⁻¹) Description

ν(Sn-I) symmetric stretch 185
Symmetric stretching of the

three Sn-I bonds

ν(Sn-I) asymmetric stretch 210
Asymmetric stretching of the

Sn-I bonds

ν(Sn-C) stretch 520 Stretching of the Sn-C bond

δ(Sn-I) scissoring 85
Scissoring motion of the I-Sn-I

angles

CH₂ wagging/twisting 1250 - 1350
Wagging and twisting motions

of the methylene groups

CH₂ scissoring 1450 - 1470
Scissoring motion of the

methylene groups

C-H symmetric stretch 2850 - 2900
Symmetric stretching of C-H

bonds in the butyl group

C-H asymmetric stretch 2920 - 2960
Asymmetric stretching of C-H

bonds in the butyl group

Table 3: Electronic Properties
This table summarizes the key electronic properties of butyltriiodo-stannane, which provide

insights into its reactivity and electronic transitions.
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Property Calculated Value

Energy of HOMO (eV) -6.85

Energy of LUMO (eV) -1.23

HOMO-LUMO Gap (eV) 5.62

Dipole Moment (Debye) 2.15

Mulliken Atomic Charges

Sn +0.75

I1, I2, I3 (average) -0.45

C1 -0.28

C2 -0.22

C3 -0.22

C4 -0.25

H (average) +0.12

Visualization of Signaling Pathways and Logical
Relationships
Signaling Pathway of Computational Data to Property
Prediction
The following diagram illustrates how the outputs of the quantum mechanical calculations are

used to predict various chemical and physical properties of butyltriiodo-stannane.
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Caption: Relationship between computational outputs and predicted properties.

Conclusion
This technical guide has provided a hypothetical yet comprehensive overview of the quantum

mechanical properties of butyltriiodo-stannane based on DFT calculations. The presented data

on molecular geometry, vibrational frequencies, and electronic properties offer a foundational

understanding of this organotin compound. The detailed methodology and workflows are

intended to serve as a practical guide for researchers and drug development professionals

interested in the computational study of this or similar molecules. While the data herein is

illustrative, it underscores the power of computational chemistry in elucidating molecular

characteristics that are fundamental to understanding chemical behavior and designing new

materials and therapeutics. Further experimental validation is essential to confirm these

theoretical predictions.

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Quantum
Mechanical Properties of Butyltriiodo-stannane]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15482212#quantum-mechanical-
calculations-on-butyltriiodo-stannane]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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